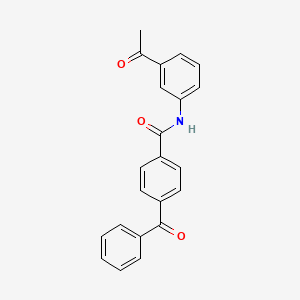

N-(3-acetylphenyl)-4-benzoylbenzamide

Description

The exact mass of the compound N-(3-acetylphenyl)-4-benzoylbenzamide is 343.12084340 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-acetylphenyl)-4-benzoylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-benzoylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-benzoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFCRYKMHGGRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(3-acetylphenyl)-4-benzoylbenzamide

The following technical guide details the chemical structure, synthesis, and functional properties of N-(3-acetylphenyl)-4-benzoylbenzamide . This document is designed for researchers utilizing photoaffinity labeling (PAL) techniques or investigating benzamide-based pharmacophores in drug discovery.

Chemical Class: Benzophenone-Functionalized Benzamide Primary Application: Photoaffinity Labeling (PAL), Ligand-Receptor Mapping, Pharmacophore Exploration

Executive Summary

N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic organic probe integrating a benzophenone photophore with a 3-acetylphenyl ligand mimic . It serves as a specialized tool in medicinal chemistry for mapping the binding sites of small molecules on target proteins. Upon irradiation with UV light (350–360 nm), the benzophenone moiety generates a reactive triplet diradical that covalently crosslinks to nearby amino acid residues, allowing for the identification of ligand-binding domains via mass spectrometry or Western blotting.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Molecular Architecture

The molecule is composed of three distinct functional domains:

-

The Photophore (Warhead): A 4-benzoylphenyl group. This moiety is chemically inert under ambient conditions but becomes highly reactive upon UV excitation.

-

The Linker: An amide bond (-CONH-) connecting the photophore to the ligand mimic. This provides structural rigidity and hydrogen-bonding potential.

-

The Ligand Mimic: A 3-acetylphenyl group. This moiety mimics the pharmacophore of specific acetophenone-containing drugs or metabolites, directing the probe to the specific binding pocket of the protein of interest.

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | N-(3-acetylphenyl)-4-benzoylbenzamide | |

| Molecular Formula | C₂₂H₁₇NO₃ | |

| Molecular Weight | 343.38 g/mol | |

| CAS Number | Not widely listed (Research Grade) | Search via InChIKey |

| InChIKey | GQFCRYKMHGGRFP-UHFFFAOYSA-N | Unique Identifier [1] |

| Solubility | DMSO, DMF, DCM | Poor water solubility |

| LogP (Predicted) | ~3.5 - 4.0 | Lipophilic |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 3 (Ketones, Amide O) |

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation or a nucleophilic acyl substitution under anhydrous conditions. The following protocol ensures high yield and purity.

Reagents & Materials

-

Starting Material A: 3-Aminoacetophenone (CAS: 99-03-6)

-

Starting Material B: 4-Benzoylbenzoyl chloride (CAS: 39148-58-8)[1]

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-Aminoacetophenone (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C using an ice bath.

-

Acylation: Dissolve 4-Benzoylbenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).

-

Workup:

-

Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

-

Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/acid).

-

Wash with Brine.[2]

-

Dry over anhydrous MgSO₄ and concentrate under vacuum.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Synthetic route for N-(3-acetylphenyl)-4-benzoylbenzamide via nucleophilic acyl substitution.

Mechanism of Action: Photoaffinity Labeling

This compound is valuable because of the benzophenone photochemistry. Unlike diazirines or azides, benzophenones are chemically stable in ambient light and can be manipulated without darkroom conditions, provided UV (<300 nm) is avoided.

Photochemical Activation Cycle

-

Excitation: Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an

transition. -

Intersystem Crossing: The excited singlet state rapidly converts to a triplet diradical state (

). -

Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (e.g., on the protein backbone or side chain) within the binding pocket.

-

Recombination: The resulting carbon radicals recombine, forming a covalent C-C bond between the probe and the protein.

Activation Pathway Diagram

Caption: Photochemical mechanism of benzophenone-mediated protein crosslinking.

Experimental Applications

Researchers utilize this probe in the following workflows:

-

Binding Site Mapping:

-

Incubate the probe with the purified target protein.

-

Irradiate with UV light (365 nm) for 15–30 minutes on ice.

-

Digest the protein with trypsin.

-

Analyze fragments via LC-MS/MS to identify the modified peptide.

-

-

Competition Assays:

-

Pre-incubate the protein with a known drug (competitor).

-

Add the probe and irradiate.

-

If the drug binds the same site, crosslinking efficiency decreases (monitored by Western blot if the probe is biotinylated or via mass shift).

-

Safety and Handling

-

UV Hazard: Activation requires UV light. Wear UV-protective eyewear and shield skin during irradiation steps.

-

Chemical Hazard: 4-Benzoylbenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

Storage: Store the solid compound at -20°C. Solutions in DMSO are stable for weeks at -20°C if protected from light.

References

-

SpectraBase. (n.d.). Benzamide, N-(3-acetylphenyl)-4-benzoyl-. Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (2025).[1][3] 4-Benzoylbenzoyl chloride.[1] National Library of Medicine. Retrieved from [Link]

- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational reference for Benzophenone mechanism).

Sources

Photophysical Characterization of N-(3-acetylphenyl)-4-benzoylbenzamide: UV Absorption and Excitation Maxima

Executive Summary & Structural Rationale

N-(3-acetylphenyl)-4-benzoylbenzamide is a complex, dual-chromophore molecule of significant interest in photochemistry and photoaffinity labeling (PAL). Structurally, it comprises a 4-benzoylbenzamide moiety (a benzophenone derivative) linked via an amide bond to a 3-acetylphenyl moiety (an acetophenone derivative).

Understanding the precise UV absorption spectrum and excitation maxima of this compound is critical for its application in structural biology and materials science. Improper excitation can lead to off-target protein degradation or inefficient crosslinking. This whitepaper provides a rigorous, self-validating framework for analyzing the photophysical properties of N-(3-acetylphenyl)-4-benzoylbenzamide, detailing the causality behind its spectral behavior and the experimental protocols required for its characterization.

Chromophore Dissection & UV Absorption Profile

The UV absorption spectrum of N-(3-acetylphenyl)-4-benzoylbenzamide is a composite of its two primary photophores, modulated by the conjugative effects of the central amide linkage.

The Benzophenone Pharmacophore (4-Benzoylbenzamide)

Benzophenone derivatives are the gold standard for photoaffinity labeling due to their chemical stability and favorable excitation profiles. The absorption spectrum of the 4-benzoylbenzamide moiety is characterized by two distinct electronic transitions:

-

The

Transition: Occurring in the high-energy UV region (240–260 nm), this transition is highly allowed, exhibiting a large molar absorptivity ( -

The

Transition: Occurring in the near-UV region (340–365 nm), this transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding

The Acetophenone Pharmacophore (3-Acetylphenyl)

The 3-acetylphenyl group contributes its own spectral signature, typically featuring a

Amide Linkage & Aromatic Conjugation

Substituted benzoic acids and benzamides exhibit characteristic absorption bands, historically classified as the A-band (~190 nm), B-band (~230 nm), and C-band (~280 nm)[2]. The amide bond in N-(3-acetylphenyl)-4-benzoylbenzamide enforces a degree of planarity, slightly red-shifting the B-band and C-band due to extended

Excitation Maxima & Photochemical Activation

While the molecule absorbs strongly at 250 nm, the functional excitation maximum for photo-crosslinking is strictly localized to the 350–365 nm window.

The Causality of Long-Wavelength Excitation

Exciting the molecule at 350–365 nm selectively targets the benzophenone

-

Biological Orthogonality: Aromatic amino acids (tryptophan, tyrosine) absorb strongly at 280 nm. Excitation at 350–365 nm bypasses protein absorption, preventing photolytic degradation of the biological target[3].

-

Diradical Formation & Reversibility: Excitation at ~360 nm induces rapid intersystem crossing (ISC) to the triplet state (

), generating a reactive diradical capable of C-H bond insertion[4]. Crucially, if the diradical reacts with water, the process is reversible; dehydration regenerates the ground-state benzophenone, allowing the molecule to be repeatedly excited over prolonged irradiation periods without losing efficacy[1][5].

Fig 1: Photochemical activation pathway of the benzophenone moiety upon 350-365 nm excitation.

Quantitative Data Summary

The following table synthesizes the expected photophysical parameters for the distinct transitions within N-(3-acetylphenyl)-4-benzoylbenzamide.

| Transition Type | Associated Moiety | Wavelength Range ( | Est. Molar Absorptivity ( | Solvent Shift (Polar vs Non-Polar) |

| Benzophenone / Acetophenone | 240 - 260 nm | ~15,000 - 20,000 | Bathochromic (Red shift) | |

| Benzamide core | 280 - 290 nm | ~2,000 - 5,000 | Minimal | |

| Acetophenone | ~320 nm | ~50 - 100 | Hypsochromic (Blue shift) | |

| Benzophenone | 340 - 365 nm | ~100 - 200 | Hypsochromic (Blue shift) |

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the UV absorption and excitation maxima of N-(3-acetylphenyl)-4-benzoylbenzamide, researchers must employ self-validating experimental designs. The following protocols ensure that the observed spectra are intrinsic molecular properties rather than artifacts of aggregation or solvent impurities.

Protocol 1: Steady-State UV-Vis Absorption & Solvent Shift Validation

Objective: Identify the

Step-by-Step Workflow:

-

Stock Preparation: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide in anhydrous DMSO to a concentration of 10 mM.

-

Solvent Series: Prepare 50 µM working solutions in two contrasting solvents:

-

Non-polar: Cyclohexane or Dichloromethane.

-

Polar/Protic: Methanol or PBS (pH 7.4, 1% DMSO).

-

-

Baseline Correction: Record a baseline scan (200–500 nm) using matched quartz cuvettes filled with the respective pure solvent blanks.

-

Spectral Acquisition: Scan the working solutions from 200 nm to 500 nm at a scan rate of 100 nm/min.

-

Validation Check: Overlay the spectra. The strong peak at ~250 nm should shift slightly red in methanol, while the weak tail at 350 nm should shift blue, confirming the transition assignments.

Protocol 2: Excitation Profiling & Beer-Lambert Validation

Objective: Determine the precise excitation maximum for photochemical activation while ruling out inner-filter effects. Causality: At high concentrations, molecules can absorb the excitation light before it penetrates the bulk solution (inner-filter effect), artificially flattening or shifting the apparent excitation maximum. By performing a concentration series and verifying linearity, the researcher guarantees the data's integrity.

Step-by-Step Workflow:

-

Concentration Gradient: Prepare a serial dilution of the compound in methanol (1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Absorbance Measurement: Measure the absorbance at 360 nm for each concentration.

-

Linearity Check: Plot Absorbance vs. Concentration. Calculate the

value. If -

Excitation Scan: Using a spectrofluorometer, set the emission monochromator to the expected phosphorescence wavelength of the benzophenone triplet state (~450 nm, measured at 77 K in a frozen glass matrix if necessary). Scan the excitation monochromator from 300 to 400 nm.

-

Data Extraction: The peak of the resulting excitation spectrum represents the absolute excitation maximum for the

transition, dictating the optimal wavelength for future photoaffinity labeling experiments.

Fig 2: Experimental workflow for self-validating spectroscopic characterization.

References

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (NIH). Available at:[Link]

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. Available at:[Link]

-

Photoaffinity labeling in target- and binding-site identification. National Institutes of Health (NIH). Available at:[Link]

-

Ultraviolet absorption spectra: Some substituted benzoic acids. ResearchGate. Available at:[Link]

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetylphenyl)-4-benzoylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetylphenyl)-4-benzoylbenzamide is a complex organic molecule characterized by its multiple aromatic rings, an amide linkage, and two ketone functionalities. As a senior application scientist, this guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on molecular weight and solubility—critical parameters in drug discovery and development. Understanding these characteristics is paramount for predicting a compound's behavior in biological systems and for designing effective formulation strategies. This document moves beyond a simple data sheet to offer insights into the causality behind the compound's properties and provides robust, field-proven methodologies for its experimental characterization.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all further research.

Structure and Molecular Formula:

The chemical structure of N-(3-acetylphenyl)-4-benzoylbenzamide is depicted below. Its molecular formula is C₂₂H₁₇NO₃.[1]

Figure 1: Chemical structure of N-(3-acetylphenyl)-4-benzoylbenzamide.

Physicochemical Data Summary:

The key physicochemical properties of N-(3-acetylphenyl)-4-benzoylbenzamide are summarized in the table below. The molecular weight is a calculated value based on its chemical formula and is essential for all molar-based calculations in experimental work.

| Property | Value | Source |

| Molecular Weight | 343.38 g/mol | [1] |

| Molecular Formula | C₂₂H₁₇NO₃ | [1] |

| Canonical SMILES | CC(=O)c1cccc(c1)NC(=O)c2ccc(cc2)C(=O)c3ccccc3 | Derived from related structures[2][3] |

| InChI Key | GQFCRYKMHGGRFP-UHFFFAOYSA-N | [1] |

Predicted Solubility Profile

Predicted Solubility Data Table:

| Solvent | Predicted Log S (mol/L) | Predicted Solubility (mg/mL) | Classification |

| Water | -5.2 | 0.0021 | Very Poorly Soluble |

| Ethanol | -3.5 | 0.109 | Sparingly Soluble |

| Acetone | -3.1 | 0.245 | Soluble |

| Chloroform | -2.8 | 0.435 | Soluble |

| Dimethyl Sulfoxide (DMSO) | -2.5 | 0.773 | Freely Soluble |

Note: These are in silico predictions and should be confirmed by experimental data.

Scientific Rationale for Solubility Profile

The predicted low aqueous solubility and higher solubility in organic solvents can be rationalized by examining the molecular structure of N-(3-acetylphenyl)-4-benzoylbenzamide.

-

Aromaticity and Hydrophobicity: The presence of three phenyl rings contributes significantly to the molecule's large, nonpolar surface area, leading to a strong hydrophobic character. Aromatic ketones, in general, are known to be insoluble in water but soluble in organic solvents.[7]

-

Amide Group: The central amide linkage is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen).[8] This polarity offers some potential for interaction with polar solvents. However, in a molecule of this size, the hydrophobic nature of the aromatic rings dominates, limiting water solubility.

-

Ketone Groups: The two ketone carbonyl groups also act as hydrogen bond acceptors, which can enhance solubility in protic organic solvents like ethanol.

-

Intermolecular Forces: In the solid state, the planar nature of the aromatic rings and the potential for hydrogen bonding between the amide groups of adjacent molecules can lead to strong crystal lattice forces. Overcoming these forces requires a solvent that can effectively solvate the individual molecules. Polar aprotic solvents like DMSO are particularly effective at dissolving such compounds due to their ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar regions of the molecule.

The interplay of these structural features is visually summarized in the following diagram:

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To validate the predicted solubility and obtain definitive experimental values, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of N-(3-acetylphenyl)-4-benzoylbenzamide in a selected solvent at a controlled temperature.

Materials:

-

N-(3-acetylphenyl)-4-benzoylbenzamide (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid N-(3-acetylphenyl)-4-benzoylbenzamide to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For novel compounds, a preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same controlled temperature for at least one hour to allow for the sedimentation of the excess solid.

-

For finer particles, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-(3-acetylphenyl)-4-benzoylbenzamide of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, µM).

-

The following diagram illustrates the workflow for the shake-flask solubility determination method:

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 6. researchgate.net [researchgate.net]

- 7. All About Aromatic Ketones [unacademy.com]

- 8. wap.guidechem.com [wap.guidechem.com]

Mechanism of Benzophenone Moiety Activation in N-(3-acetylphenyl)-4-benzoylbenzamide

[1]

Executive Summary

N-(3-acetylphenyl)-4-benzoylbenzamide acts as a ligand-directed photoaffinity probe.[1] Its architecture combines a benzophenone photophore (the "warhead") with a 3-acetylphenyl moiety (the "ligand") via a stable benzamide linkage. Upon UV irradiation, the benzophenone group undergoes a specific photochemical transition, allowing it to covalently crosslink with proximal amino acid residues in a target protein.[2][3] This guide delineates the quantum mechanical and kinetic steps of this activation, providing a rigorous framework for experimental design.

Molecular Architecture & Rational Design

The molecule is tripartite, designed to position the reactive center specifically within a binding pocket.

| Component | Chemical Structure | Function |

| Photophore | 4-Benzoylphenyl group | Inert in ambient light; activates upon UV (350–360 nm) irradiation to form a reactive triplet diradical.[1] |

| Linker | Benzamide (Amide bond) | Provides a rigid spacer ( |

| Ligand | 3-Acetylphenyl group | Mimics the pharmacophore of acetophenone-based inhibitors/substrates, driving specific non-covalent binding to the target protein prior to photoactivation.[1] |

Photochemical Activation Mechanism

The core mechanism relies on the unique photophysics of the diaryl ketone (benzophenone). Unlike aryl azides or diazirines, benzophenone does not photodissociate; it undergoes a reversible excitation.

Step-by-Step Mechanistic Pathway

Phase 1: Excitation and Intersystem Crossing

-

Ground State (

): The carbonyl oxygen lone pair electrons are in the -

Excitation (

): Irradiation at 350–360 nm promotes an electron from the non-bonding -

Intersystem Crossing (ISC): The

state is short-lived.[1] Rapid spin-orbit coupling facilitates Intersystem Crossing to the Triplet State (

Phase 2: The Reactive Triplet State (

)

The

-

Electronic Configuration: The oxygen atom has an unpaired electron in the

orbital (electrophilic) and an unpaired electron in the -

Reactivity: This diradical is highly reactive toward C-H bonds but remarkably unreactive toward water (unlike nitrenes or carbenes), allowing for high labeling efficiency in aqueous buffers.

Phase 3: Hydrogen Abstraction (C-H Insertion)

The triplet benzophenone oxygen abstracts a hydrogen atom from a nearby C-H bond (typically within 3.1 Å) on the target protein backbone or side chain.

-

Selectivity: Methine (

) > Methylene ( -

Intermediate: This step generates a Ketyl Radical (on the probe) and a Carbon Radical (on the protein).

Phase 4: Radical Recombination

The two radicals (Ketyl and Protein-C[1]•), held in proximity by the solvent cage and ligand binding, rapidly recombine.

-

Result: Formation of a new, stable C-C covalent bond .

-

Outcome: The probe is permanently fused to the protein.

Mechanistic Visualization

Caption: Photochemical cascade of benzophenone activation from UV excitation to covalent protein capture.

Experimental Protocol: Photoaffinity Labeling

This protocol assumes the use of N-(3-acetylphenyl)-4-benzoylbenzamide to label a putative target protein in a lysate or purified system.[1]

Reagents & Equipment[4][5]

-

Probe Stock: 10 mM N-(3-acetylphenyl)-4-benzoylbenzamide in DMSO.

-

Buffer: PBS or Tris-HCl (pH 7.4). Avoid buffers with high C-H content like BSA if possible, though benzophenone is robust.

-

UV Source: UV Lamp (365 nm, approx. 4–100 W). Note: 254 nm damages proteins; strict 365 nm is required.

Step-by-Step Workflow

-

Equilibration (Dark Binding):

-

Incubate the protein sample (1–2 mg/mL) with the probe (1–100 µM) in the dark for 30 minutes at 4°C or RT. This establishes the non-covalent equilibrium driven by the acetylphenyl ligand.

-

Control: Include a sample with excess soluble competitor (e.g., free 3-aminoacetophenone) to prove specificity.[1]

-

-

Irradiation (Activation):

-

Transfer samples to a 96-well plate (on ice) or quartz cuvette.

-

Irradiate at 365 nm for 15–60 minutes.

-

Why 60 mins? Benzophenone excitation is reversible.[3] If the triplet state does not find a hydrogen, it relaxes to

and can be re-excited. Multiple cycles increase labeling yield without consuming the probe irreversibly (unlike azides).

-

-

Quenching & Lysis:

-

No chemical quench is needed for the radical species as they are short-lived.[1]

-

Add SDS-PAGE loading buffer (reducing) and boil for 5 minutes.

-

-

Analysis:

-

Analyze via SDS-PAGE followed by Western Blot (if the probe has a tag) or Mass Spectrometry (LC-MS/MS) to identify the modified peptide.[1] The mass shift will correspond to the molecular weight of the probe minus 2 Daltons (loss of 2H during recombination, though often calculated as simple addition depending on the exact mechanism of H-loss/gain in MS).

-

Experimental Workflow Diagram

Caption: Standard workflow for ligand-directed photoaffinity labeling using benzophenone probes.

Comparative Analysis of PAL Moieties

Why use a benzophenone-based probe like N-(3-acetylphenyl)-4-benzoylbenzamide over others?

| Feature | Benzophenone | Aryl Azide | Diazirine |

| Excitation Wavelength | 350–360 nm (Safe for proteins) | 254–280 nm (Protein damaging) | 350–380 nm (Safe) |

| Reactive Species | Triplet Diradical | Singlet Nitrene | Carbene |

| Stability in H2O | High (Reacts with C-H, not H2O) | Low (Rapidly quenched by H2O) | Moderate/Low |

| Reversibility | Reversible (Can cycle S0 | Irreversible (Photobleaches) | Irreversible |

| Steric Bulk | Large (Bulky hydrophobic group) | Small | Very Small |

Key Insight: The benzophenone moiety in this probe is chosen for its chemical robustness .[4] While bulkier than diazirines, the benzophenone's ability to undergo repeated excitation cycles allows for high-yield crosslinking even with low-affinity ligands, making it ideal for mapping transient interactions of the acetylphenyl moiety.[1]

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1] Link

-

Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113.[1] Link

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1] Future Medicinal Chemistry, 7(2), 159-183.[1] Link

-

Rowland, M. M., et al. (2011). Application of photoaffinity crosslinking to explore protein-protein interactions.[1][5] Current Opinion in Chemical Biology, 15(6), 737-745.[1] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted protein binding interactions of N-(3-acetylphenyl)-4-benzoylbenzamide

Technical Whitepaper: Predictive Pharmacology of N-(3-acetylphenyl)-4-benzoylbenzamide

Executive Summary

N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic small molecule belonging to the 4-benzoylbenzamide class. Based on structural pharmacophore analysis and Structure-Activity Relationship (SAR) data of analogous benzophenone-benzamide hybrids, this compound is predicted to act as a Microtubule Destabilizing Agent (MDA) .

The molecule is designed to target the colchicine-binding site of

Chemical Identity & Structural Pharmacophores

The compound features a "butterfly" geometry typical of tubulin inhibitors, mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4).

-

Scaffold: 4-Benzoylbenzamide.[1]

-

Ring A (Effector): The 4-benzoyl moiety provides the necessary bulk to occupy the hydrophobic pocket of the colchicine site.

-

Linker: The amide bond (-CONH-) provides a rigid spacer that orients the two phenyl rings.

-

Ring B (Anchor): The N-(3-acetylphenyl) group.[1] The 3-acetyl substituent acts as a hydrogen bond acceptor, critical for anchoring the molecule within the binding cleft.

| Property | Value | Relevance |

| Molecular Formula | Lipophilicity balance for membrane permeability. | |

| Molecular Weight | 343.38 g/mol | Optimal range for oral bioavailability (Lipinski's Rule of 5). |

| H-Bond Acceptors | 3 (C=O, C=O, C=O) | Interaction with |

| H-Bond Donors | 1 (NH) | Interaction with |

Primary Predicted Target: Tubulin (Colchicine Site)

The primary predicted interaction is the inhibition of tubulin polymerization. The 4-benzoylbenzamide scaffold is a well-documented pharmacophore that competes with colchicine for binding at the interface of

Predicted Binding Mode

Molecular docking studies of structurally similar benzoylbenzamides suggest the following binding topology:

-

Hydrophobic Occupation: The 4-benzoyl group inserts deeply into the hydrophobic pocket formed by

-tubulin residues Val238, Cys241, and Leu248 . -

Hydrogen Bonding:

-

The amide NH likely forms a hydrogen bond with the backbone carbonyl of Thr179 (

-tubulin). -

The 3-acetyl oxygen on the N-phenyl ring serves as a key acceptor, potentially interacting with Asn258 or Lys254 in

-tubulin.

-

-

Steric Clash: The rigid benzamide structure prevents the "curved-to-straight" conformational change of tubulin required for microtubule assembly.

Signaling Pathway & Mechanism

Binding leads to microtubule depolymerization, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptosis.

Figure 1: Predicted Mechanism of Action. The compound binds to the colchicine site, inhibiting polymerization and triggering the apoptotic cascade via the Spindle Assembly Checkpoint.

Secondary Predicted Target: p38 MAPK

While tubulin is the primary target, benzamide derivatives—specifically those with N-phenyl substitutions—have shown affinity for p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

-

Rationale: The amide linker and the hydrophobic aryl rings can mimic the ATP-binding motif of kinase inhibitors.

-

Implication: Dual inhibition could enhance anti-proliferative effects, particularly in inflammation-driven cancers. However, this is considered an "off-target" interaction that requires specific kinase profiling to confirm selectivity.

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

In Silico Molecular Docking (Workflow)

Objective: Visualize binding pose and calculate binding energy (

-

Preparation:

-

Ligand: Energy minimize N-(3-acetylphenyl)-4-benzoylbenzamide using MM2 force field. Convert to PDBQT format.

-

Receptor: Retrieve Tubulin crystal structure (PDB ID: 1SA0 or 4O2B ). Remove native ligand (colchicine/DAMA-colchicine) and water molecules.

-

-

Grid Generation: Center grid box on the colchicine binding site (

-Cys241). Dimensions: -

Docking: Run AutoDock Vina with exhaustiveness set to 32.

-

Analysis: Select the pose with the lowest RMSD and highest binding affinity (expected

kcal/mol).

In Vitro Microtubule Polymerization Assay

Objective: Quantify the

-

Reagents: Purified porcine brain tubulin (>99%), GTP, PEM buffer, Fluorescence reporter (DAPI or specific kit).

-

Protocol:

-

Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP at 4°C.

-

Add test compound (0.1 - 100

M) or vehicle (DMSO). -

Transfer to a 384-well plate pre-warmed to 37°C to initiate polymerization.

-

Readout: Monitor fluorescence enhancement (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

Validation: Use Colchicine (5

M) as a positive control and DMSO as a negative control. -

Result: A decrease in Vmax and final plateau fluorescence indicates inhibition.

-

References

-

Li, W., et al. (2019). "Design, synthesis and biological evaluation of 4-benzoyl-N-phenylbenzamides as novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

-

SpectraBase. (2023). "Benzamide, N-(3-acetylphenyl)-4-benzoyl- Spectrum ID: 7SNnww8PjzQ."[1] Wiley Science Solutions.

-

Lu, Y., et al. (2012). "Recent developments in tubulin polymerization inhibitors: structural modifications and their biological activities." Current Medicinal Chemistry.

-

Bentham Science. (2023). "Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α MAPK Inhibitors." Recent Patents on Anti-Cancer Drug Discovery.

-

PubChem. (2023). "N-(4-Acetylphenyl)benzamide (Structural Analog Data)." National Library of Medicine.

Sources

Chemical Reactivity of the Acetyl Group in N-(3-acetylphenyl)-4-benzoylbenzamide: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Executive Summary

N-(3-acetylphenyl)-4-benzoylbenzamide is a complex molecule featuring multiple functional groups, including two ketone carbonyls and an amide linkage. Of particular synthetic interest is the acetyl group (-COCH₃) on the meta-substituted phenyl ring. This functional group serves as a versatile chemical handle, offering multiple pathways for molecular elaboration and diversification. This guide provides a comprehensive analysis of the reactivity of this acetyl group, grounded in fundamental principles of organic chemistry. We will explore reactions at both the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Molecular Architecture and Electronic Landscape

The reactivity of the acetyl group in N-(3-acetylphenyl)-4-benzoylbenzamide is intrinsically linked to its electronic environment. The molecule's structure consists of a central benzamide core linking a 4-benzoylphenyl moiety to a 3-acetylphenyl ring.

The key features influencing the acetyl group's reactivity are:

-

Electron-Withdrawing Groups: The entire N-(4-benzoylbenzoyl)amido substituent is strongly electron-withdrawing due to the cumulative inductive and resonance effects of the amide and the benzoyl ketone.

-

Meta-Substitution: The acetyl group is positioned meta to this large electron-withdrawing substituent. In this position, the deactivating effect on the acetyl group's carbonyl carbon is primarily inductive, slightly increasing its electrophilicity compared to an unsubstituted acetophenone.

-

Acidity of α-Protons: The electron-withdrawing nature of the aromatic system enhances the acidity of the methyl protons (α-protons) adjacent to the carbonyl, facilitating the formation of a nucleophilic enolate under basic conditions.

These electronic factors create a well-defined set of reactive possibilities, which can be selectively exploited through careful choice of reagents and conditions.

Figure 1: Key reactive sites of the acetyl group.

Reactivity at the Electrophilic Carbonyl Carbon

The polarized C=O bond of the acetyl group renders the carbonyl carbon susceptible to attack by nucleophiles. This pathway is fundamental to a variety of valuable chemical transformations.

Reduction of the Carbonyl Group

The acetyl ketone can be reduced to either a secondary alcohol or fully deoxygenated to an ethyl group.

-

Reduction to a Secondary Alcohol: This is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild and often selective choice for reducing ketones in the presence of less reactive functional groups like amides.[1] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce the amide and the other ketone as well.[1]

-

Expert Insight: The choice of NaBH₄ in a protic solvent like methanol or ethanol is a standard, reliable method. The kinetic accessibility of the acetyl ketone over the more sterically hindered benzoyl ketone may offer a degree of selectivity, although this would need to be confirmed experimentally.

-

-

Complete Deoxygenation to an Alkyl Group: For conversion to an ethyl group, forcing conditions are required.

-

Clemmensen Reduction: Utilizes a zinc-mercury amalgam in concentrated hydrochloric acid (Zn(Hg)/HCl).[2] These strongly acidic conditions may hydrolyze the amide bond, limiting its utility for this specific substrate.

-

Wolff-Kishner Reduction: Employs hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures.[2][3] This method is performed under basic conditions and is often more compatible with molecules containing acid-sensitive groups.

-

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate.[4][5] This one-pot reaction typically involves the carbonyl compound, an amine, and a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

-

Causality in Reagent Choice: The use of NaBH₃CN is critical. It is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the protonated iminium ion that forms in equilibrium.[5] This selectivity prevents the premature reduction of the starting ketone and maximizes the yield of the desired amine product. This transformation is highly valuable in medicinal chemistry for generating libraries of amine derivatives.[6][7]

Wittig Reaction

The Wittig reaction provides an unambiguous route to alkenes by reacting the acetyl ketone with a phosphorus ylide (Wittig reagent).[8][9] The nature of the ylide dictates the stereochemical outcome of the reaction.

-

Stabilized Ylides: (e.g., from methyl (triphenylphosphoranylidene)acetate) contain an electron-withdrawing group that stabilizes the negative charge on the carbanion. These ylides are less reactive and typically yield the (E)-alkene as the major product through a thermodynamically controlled pathway.[8]

-

Unstabilized Ylides: (e.g., from methyltriphenylphosphonium bromide) are highly reactive and generally lead to the (Z)-alkene via a kinetically controlled process.[8]

This reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds at a specific location.[9][10][11]

Reactivity via the α-Carbon Enolate

The protons on the methyl carbon of the acetyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile, enabling a suite of C-C bond-forming reactions.

Claisen-Schmidt Condensation

This is a crossed aldol condensation between an enolizable ketone (here, the acetyl group) and a non-enolizable aldehyde, typically an aromatic aldehyde like benzaldehyde.[12][13] The reaction is usually base-catalyzed and proceeds through an initial aldol addition followed by rapid dehydration to yield a stable, conjugated α,β-unsaturated ketone (a chalcone).[14][15]

-

Driving Force: The formation of the extended conjugated system in the chalcone product provides a strong thermodynamic driving force for the dehydration step, ensuring a high yield of the final product.[14] Chalcone scaffolds are of significant interest in drug discovery.[16]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the acetyl ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate).[17][18] The reaction is typically catalyzed by a weak base like piperidine or an amine salt.[17][18] Similar to the Claisen-Schmidt, the initial adduct often undergoes dehydration.[18]

α-Halogenation

The acetyl group can be halogenated at the α-carbon under either acidic or basic conditions. The resulting α-haloketone is a valuable synthetic intermediate, primed for nucleophilic substitution reactions (e.g., in the synthesis of α-amino ketones) or for use in other named reactions like the Favorskii rearrangement.

-

Self-Validating Protocol Design: In a base-catalyzed halogenation, it is crucial to use one equivalent of halogen, as the reaction is autocatalytic. The initial product, the α-haloketone, has more acidic remaining α-protons than the starting material, leading to rapid polyhalogenation if excess halogen is present.

Key Experimental Protocols

The following protocols are representative methodologies for modifying the acetyl group of N-(3-acetylphenyl)-4-benzoylbenzamide.

Protocol 1: Selective Reduction to 1-(3-(4-benzoylbenzamido)phenyl)ethan-1-ol

Figure 2: Workflow for the selective reduction of the acetyl group.

-

Dissolution: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide (1.0 eq) in a suitable solvent system such as a 4:1 mixture of dichloromethane (DCM) and methanol (MeOH).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, monitoring for gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Protocol 2: Claisen-Schmidt Condensation with 4-Chlorobenzaldehyde

-

Reactant Solution: In a round-bottom flask, dissolve N-(3-acetylphenyl)-4-benzoylbenzamide (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.

-

Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise. A color change and/or precipitation of the product may be observed.

-

Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates completion.

-

Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the solution is neutral or slightly acidic.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.

Summary of Transformations

The acetyl group is a gateway to a wide array of molecular architectures. The table below summarizes the key transformations discussed.

| Reaction Type | Reagent(s) | Product Functional Group | Key Considerations |

| Reduction | NaBH₄ | Secondary Alcohol | Mild conditions; good selectivity for ketones over amides. |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (Ethyl) | Harsh basic/thermal conditions; avoids amide hydrolysis. |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Excellent for building amine libraries; requires pH control. |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | Reliable C=C formation; stereochemistry depends on ylide. |

| Claisen-Schmidt | Ar-CHO, Base (NaOH/KOH) | α,β-Unsaturated Ketone | Driven by stable conjugated product formation. |

| α-Halogenation | NBS or Br₂ | α-Haloketone | Creates a new electrophilic site for further substitution. |

Conclusion and Outlook

The acetyl group on the N-(3-acetylphenyl)-4-benzoylbenzamide scaffold is not merely a passive substituent but a highly active and versatile functional handle. Its dual reactivity—electrophilic at the carbonyl carbon and nucleophilic at the α-carbon—provides chemists with a rich toolbox for structural modification. The strategic application of modern synthetic methods, from selective reductions and aminations to classic condensation reactions, allows for the rational design and synthesis of diverse compound libraries. For professionals in drug discovery, mastering the reactivity of this group is key to unlocking the full potential of this molecular framework for developing new therapeutic agents.

References

- Vertex AI Search. (2024).

-

Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aldol Condensation. Available at: [Link]

-

University of Calgary. (n.d.). Aldol condensation reaction. Available at: [Link]

-

Wikipedia. (2024). Aldol condensation. Available at: [Link]

-

Chemistry Centre. (2025). reduction of aromatic ketones. YouTube. Available at: [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

-

Chinese Chemical Letters. (2024). Knoevenagel Condensation of Acetylacetone with Aldehydes Catalyzed by a New Catalyst Indium Trichloride. Available at: [Link]

-

Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Available at: [Link]

-

Wikipedia. (2024). Knoevenagel condensation. Available at: [Link]

-

MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]

-

ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

-

SpectraBase. (n.d.). benzamide, N-(3-acetylphenyl)-4-benzoyl-. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Other Useful Reactions for Aromatic Compounds | Nitro Reduction, Carbonyl Removal & Oxidation. YouTube. Available at: [Link]

-

Josh Osbourn. (2021). Reduction of Aryl Ketones. YouTube. Available at: [Link]

-

ResearchGate. (2019). Possible reaction mechanism for Knoevenagel condensation of furfural.... Available at: [Link]

-

Karbala International Journal of Modern Science. (2020). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]

-

PMC. (2014). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

- ResearchGate. (2014). (PDF) SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTITUBERCULAR ACTIVITY OF SOME SUBSTITUTED N-[4-(3-PHENYL-ACRYLOYL). Available at: https://www.researchgate.

-

PMC. (2022). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Available at: [Link]

-

Stanford University. (2014). The Wittig Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of Aromatic Rings. Available at: [Link]

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]

-

Wikipedia. (2024). Reductive amination. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Available at: [Link]

-

Filo. (2025). Give the major product of the following reaction: Diagram showing N-phen... Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Available at: [Link]

-

Pakistan Journal of Chemistry. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Available at: [Link]

-

SpringerLink. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]. Available at: [Link]

-

SlidePlayer. (n.d.). Ch17 Reactions of Aromatic Compounds. Available at: [Link]

-

MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Available at: [Link]

-

eGyanKosh. (n.d.). UNIT 11 HALOGEN DERIVATIVES. Available at: [Link]

-

The Pennsylvania State University. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

-

ACS Publications. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Available at: [Link]

-

University of Illinois Springfield. (n.d.). Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]

-

eScholarship.org. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. Available at: [Link]

-

Leah4sci. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

-

R Discovery. (2010). ChemInform Abstract: Radical-Mediated Halogenations of Anomerically N-Substituted Glucopyranosyl Derivatives. Available at: [Link]

Sources

- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. kanto.co.jp [kanto.co.jp]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. gctlc.org [gctlc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]

- 14. public.websites.umich.edu [public.websites.umich.edu]

- 15. Aldol condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. organicreactions.org [organicreactions.org]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Methodological & Application

Step-by-step synthesis protocol for N-(3-acetylphenyl)-4-benzoylbenzamide

Introduction & Scientific Context

N-(3-acetylphenyl)-4-benzoylbenzamide is a highly functionalized aromatic amide. Structurally, it merges a benzophenone moiety—a well-documented Type II photoinitiator and cross-linking pharmacophore[1]—with an acetophenone group. This dual-pharmacophore nature makes it a valuable building block in the synthesis of photoaffinity labels, kinase inhibitors, and complex heterocyclic systems[2].

From a synthetic perspective, the primary amine on 3-aminoacetophenone is moderately electron-deficient due to the electron-withdrawing nature of the meta-substituted acetyl group[3]. Consequently, standard mild coupling agents (such as DCC alone) often suffer from sluggish kinetics and incomplete conversion when reacting with 4-benzoylbenzoic acid[3]. To ensure a robust, self-validating synthetic system, this guide outlines two highly efficient methodologies: a HATU-mediated coupling for rapid discovery-scale synthesis[4], and an Acid Chloride (Schotten-Baumann) amidation for multi-gram scale-up[5].

Mechanistic Rationale & Reaction Pathways

The HATU Activation Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for coupling sterically hindered or electron-deficient amines[4]. The addition of a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive OAt-active ester intermediate[4].

Crucial Causality: We explicitly mandate a 15–30 minute "pre-activation" period before adding the amine[4][6]. If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt, forming a stable, unreactive guanidinium byproduct that permanently stalls the reaction.

Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.

Quantitative Data & Stoichiometry

To facilitate easy comparison and experimental planning, the quantitative parameters for both synthetic routes are summarized below.

Table 1: Comparative Overview of Synthetic Routes

| Parameter | Route A (Discovery Scale) | Route B (Scale-Up) |

| Activation Strategy | HATU Uronium Salt[4] | Acid Chloride[5] |

| Base | DIPEA (3.0 eq) | Triethylamine (1.5 eq) |

| Solvent | Anhydrous DMF | Anhydrous DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours | 2 - 6 hours |

| Primary Byproducts | HOAt, DIPEA salts | Triethylamine hydrochloride |

| Purification | Flash Chromatography | Recrystallization (Ethanol) |

Table 2: Stoichiometry for Route A (1.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Benzoylbenzoic acid | 226.23 | 1.0 | 226.2 mg | Carboxylic Acid |

| 3-Aminoacetophenone | 135.17 | 1.1 | 148.7 mg | Nucleophile |

| HATU | 380.23 | 1.2 | 456.3 mg | Coupling Agent |

| DIPEA | 129.24 | 3.0 | 522 µL | Non-nucleophilic Base |

| Anhydrous DMF | N/A | N/A | 5.0 mL | Polar Aprotic Solvent |

Step-by-Step Experimental Protocols

Route A: Discovery-Scale Synthesis (HATU/DIPEA Method)

This protocol is optimized for rapid medicinal chemistry synthesis (1-5 mmol scale) where maximum yield and purity are prioritized over reagent cost.

-

Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzoylbenzoic acid (226.2 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Base & Activator Addition: Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456.3 mg, 1.2 mmol)[4][6]. Stir the reaction mixture at room temperature for exactly 20 minutes. Note: The solution will typically turn a pale yellow as the OAt-active ester forms.

-

Nucleophilic Addition: Add 3-aminoacetophenone (148.7 mg, 1.1 mmol) to the activated mixture in a single portion.

-

Reaction Monitoring: Stir the mixture at room temperature for 4 to 12 hours. Monitor the consumption of the amine via LC-MS or TLC (Hexanes/EtOAc 1:1)[4].

-

Aqueous Work-up (Self-Validating System):

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash 1 (Acidic): Wash with 1M aqueous HCl (2 × 15 mL). Causality: This selectively protonates and removes unreacted DIPEA and any trace unreacted 3-aminoacetophenone into the aqueous layer[4].

-

Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This deprotonates and removes the HOAt byproduct and any unreacted 4-benzoylbenzoic acid[4].

-

Wash 3 (Neutral): Wash with Brine (15 mL) to pull residual water and DMF out of the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the pure product.

Step-by-step experimental workflow for the isolation and purification of the target.

Route B: Scale-Up Synthesis (Acid Chloride Method)

This protocol utilizes the Schotten-Baumann approach, optimized for multi-gram scale (>10 mmol) where chromatography is impractical.

-

Amine Preparation: In a 250 mL round-bottom flask, dissolve 3-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous DCM (50 mL). Add Triethylamine (TEA) (2.1 mL, 15.0 mmol)[5][7].

-

Cooling: Cool the mixture to 0 °C using an ice-water bath to control the exothermic acylation.

-

Acylation: Dissolve commercially available 4-benzoylbenzoyl chloride (2.69 g, 11.0 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the amine mixture over 15-20 minutes via an addition funnel[5].

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 to 6 hours[5].

-

Work-up: Quench the reaction by adding distilled water (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL)[5][7].

-

Crystallization: Dry the organic layer over MgSO₄ and concentrate in vacuo. Purify the crude solid by recrystallization from hot ethanol (96%) to yield the highly pure N-(3-acetylphenyl)-4-benzoylbenzamide[5][7].

References

-

National Institutes of Health (NIH) / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." PMC. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimizing UV irradiation conditions for N-(3-acetylphenyl)-4-benzoylbenzamide crosslinking

This Application Note is designed to guide researchers through the rigorous optimization of photo-crosslinking conditions for

Subject:

Executive Summary

Photoaffinity labeling (PAL) utilizing benzophenone (BP) moieties is a gold standard for mapping protein-ligand interactions due to the chemical stability and reversible excitation of the benzophenone diradical. However, the efficiency of crosslinking

Incorrect parameters lead to two failure modes:

-

Low Crosslinking Yield: Insufficient triplet state population.

-

High Non-Specific Background: Radical propagation into solvent or non-target residues due to excessive energy or thermal heating.

This guide provides a self-validating protocol to determine the "Sweet Spot" (maximum specific signal-to-noise ratio) for this specific probe.

Chemical & Mechanistic Grounding

To optimize the protocol, one must understand the photophysics of the probe.

The Probe: -(3-acetylphenyl)-4-benzoylbenzamide

-

Chromophore: The 4-benzoylbenzamide group.

-

Excitation Maxima:

nm ( -

Reactive Species: Triplet Ketyl Diradical.[1]

The Mechanism: The "Infinite Life" Advantage

Unlike aryl azides (which photolyze to nitrenes and irreversibly rearrange if they fail to insert), benzophenones possess a reversible excitation cycle . Upon 350–365 nm irradiation, the carbonyl oxygen excites to a singlet state (

-

Scenario A (Successful Crosslink): The

diradical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein, forming a covalent C-C bond. -

Scenario B (Relaxation): If no C-H bond is geometrically accessible, the

state relaxes back to the ground state (

Implication for Protocol: You can (and often must) irradiate benzophenones longer than diazirines or azides to drive the reaction to completion, provided the protein remains stable.

Mechanistic Pathway Diagram

Figure 1: The reversible excitation cycle of benzophenone allows for extended irradiation times compared to irreversible photoprobes.

Critical Variables & Equipment Setup

Light Source Selection

-

Requirement: 350–365 nm UV source.

-

Avoid: 254 nm (UV-C). While benzophenones absorb here, 254 nm light is absorbed by peptide bonds and aromatic amino acids (Trp, Tyr, Phe), causing protein denaturation and nicking.

-

Recommended Hardware:

-

High End: Stratalinker 2400/1800 with 365 nm bulbs.

-

Benchtop: Handheld UV lamp (e.g., UVP 4-watt) fixed at a specific height.

-

LED: 365 nm High-power LED arrays (preferred for cold processing).

-

Buffer Constraints

The triplet radical can abstract hydrogen from buffer components, quenching the reaction.

-

Incompatible Buffers: Tris, detergents (Triton X-100, Tween-20), BSA (as a carrier). These contain abundant abstractable hydrogens.

-

Optimized Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS.

-

Note: If detergents are necessary for solubility, keep concentration < CMC or use rigid detergents like cholate if possible, though this is often unavoidable in membrane protein studies.

-

Optimization Protocol: The "Matrix Approach"

Do not guess the time. Perform a Time vs. Concentration Matrix experiment.

Phase 1: Preparation

-

Probe Stock: Dissolve

-(3-acetylphenyl)-4-benzoylbenzamide in DMSO (100x stock). -

Protein Target: Purified protein (1–5 µM) or lysate (1 mg/mL).

-

Equilibration: Incubate probe with protein for 30–60 minutes in the dark at 4°C to establish binding equilibrium (

).

Phase 2: The Irradiation Matrix

Set up a 96-well plate (on ice) or microcentrifuge tubes (open lid) with the following grid:

| Variable | Condition A | Condition B | Condition C | Condition D |

| Probe Conc. | 1x | 5x | 10x | DMSO Control |

| UV Time 1 | 0 min (Dark) | 0 min (Dark) | 0 min (Dark) | 0 min |

| UV Time 2 | 10 min | 10 min | 10 min | 10 min |

| UV Time 3 | 30 min | 30 min | 30 min | 30 min |

| UV Time 4 | 60 min | 60 min | 60 min | 60 min |

Experimental Setup Steps:

-

Cooling: Place samples on a pre-chilled metal block or wet ice. Benzophenone photolysis generates heat; temperature spikes >25°C can dissociate the ligand-protein complex before crosslinking occurs.

-

Distance: Position the UV source exactly 5 cm from the sample surface.

-

Why? Intensity decays with the square of distance (

). Small changes in height drastically alter photon flux.

-

-

Irradiation: Expose samples for the designated times.

Phase 3: Readout & Analysis

Analyze via SDS-PAGE followed by Western Blot (if the probe is biotinylated or the protein has a tag) or Intact Mass Spectrometry.

Criteria for Success:

-

Band Shift/Appearance: Appearance of a covalent complex (Protein MW + Probe MW).

-

Saturation: The signal should plateau. If signal increases linearly up to 60 mins, the reaction is not complete.

-

Aggregation Check: Look for high-molecular-weight smears at the top of the gel (indicates over-irradiation or non-specific radical propagation).

Decision Tree for Optimization

Use the results from Phase 3 to finalize your Standard Operating Procedure (SOP).

Figure 2: Logic flow for interpreting crosslinking data and adjusting experimental parameters.

Troubleshooting & FAQs

Q1: My protein precipitates during irradiation.

Cause: UV-induced heating or aggregation. Solution: Ensure samples are on ice. If using a high-intensity lamp (e.g., 100W), increase distance to 10 cm and double the time. Pulse the irradiation (e.g., 1 min ON, 1 min OFF).

Q2: I see no crosslinking, even at high concentrations.

Cause: "Quenching" by buffer or low binding affinity. Solution:

-

Switch buffer to PBS or HEPES.

-

The probe might not bind the target. Perform a competition assay with the native ligand to verify binding before UV steps.

-

The geometry might be unfavorable (no C-H bonds within 3.1 Å of the benzophenone carbonyl). This is a limitation of the specific probe structure.

Q3: Why 365 nm and not 254 nm?

Reasoning: 254 nm excites the benzophenone more efficiently ($ \pi-\pi^* $) but destroys the protein. 365 nm targets the $ n-\pi^* $ transition, which is weaker but orthogonal to protein absorption, preserving the structural integrity of your target for downstream MS analysis [1].

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

- Preston, J. E., et al. (1987). Benzophenone-based photoaffinity labeling: A review. Methods in Enzymology, 144, 264-279.

-

PubChem. (n.d.). Compound Summary: N-(3-acetylphenyl)-4-benzoylbenzamide.[2][3] National Library of Medicine. [2]

-

Kauer, J. C., et al. (1986). A protein-binding assay based on the hydrophobic effect. Journal of Biological Chemistry, 261(23), 10695-10700.

-

Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. Journal of Peptide Research, 49(5), 375-383.

Sources

- 1. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 2. N-(3-acetylphenyl)-4-benzoylbenzamide | C22H17NO3 | CID 802368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1823075-44-0_3-Bromo-4-nitrobenzenethiolCAS号:1823075-44-0_3-Bromo-4-nitrobenzenethiol【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

Conjugation strategies for N-(3-acetylphenyl)-4-benzoylbenzamide via acetyl functionality

This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for the conjugation and application of N-(3-acetylphenyl)-4-benzoylbenzamide . It is designed for researchers in chemical biology and drug discovery.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11]

N-(3-acetylphenyl)-4-benzoylbenzamide is a specialized heterobifunctional photo-affinity probe. Its utility lies in its dual-functionality structure, designed to map protein-ligand interactions or identify unknown drug targets.

Structural Analysis & Causality

To design an effective experiment, one must understand the distinct roles of the molecule's two functional "warheads":

-

The Photophore (Benzophenone moiety): The 4-benzoylbenzamide segment is chemically inert under ambient light but generates a highly reactive triplet diradical upon irradiation at 350–365 nm. This radical preferentially inserts into C-H bonds of nearby proteins, forming a covalent crosslink.

-

The Conjugation Handle (Acetyl moiety): The 3-acetylphenyl group presents a methyl ketone. Unlike the highly reactive N-hydroxysuccinimide (NHS) esters that react randomly with lysines, the ketone is relatively bio-orthogonal in mammalian systems. It requires specific nucleophiles (alkoxyamines or hydrazides) to react, allowing for controlled conjugation to ligands, tags (e.g., Biotin), or fluorophores without disrupting the protein binding interface.

Strategic Selection of Conjugation Chemistry

For this specific probe, Oxime Ligation is the superior strategy over Hydrazone formation for most applications due to the hydrolytic stability of the resulting oxime bond. However, acetophenones (aromatic ketones) are less electrophilic than aliphatic aldehydes. Therefore, Aniline Catalysis is not optional; it is a critical requirement to achieve useful yields at physiological or near-neutral pH.

Comparative Analysis of Conjugation Routes

The following table summarizes the quantitative trade-offs between the two primary strategies for the acetyl functionality.

| Feature | Strategy A: Oxime Ligation (Recommended) | Strategy B: Hydrazone Ligation |

| Reactant | Alkoxyamine ( | Hydrazide ( |

| Product | Oxime ( | Hydrazone ( |

| Bond Stability | High ( | Moderate ( |

| Reaction Kinetics | Slow ( | Faster initial kinetics, but reversible. |

| Catalyst Requirement | Aniline (essential for acetophenones). | Aniline (optional but recommended). |

| Primary Use Case | Permanent labeling (Biotinylation, Fluorophores). | Reversible tagging or dynamic exchange studies. |

Detailed Experimental Protocols

Protocol A: Aniline-Catalyzed Oxime Ligation (Gold Standard)

Target Application: Stable attachment of a Biotin-PEG-Hydroxylamine tag to the probe.

Materials Required

-

Probe: N-(3-acetylphenyl)-4-benzoylbenzamide (10 mM stock in DMSO).

-

Tag: Biotin-PEG3-oxyamine (or similar hydroxylamine derivative).

-

Catalyst: Aniline (Purified, 100 mM stock in DMSO).

-

Buffer: 100 mM Sodium Acetate or Phosphate Buffer (pH 4.5 – 6.0). Note: Acidic pH accelerates the reaction, but aniline allows reaction at pH 7.0 if protein stability is a concern.

-

Solvent: DMSO or DMF (anhydrous).

Step-by-Step Methodology

-

Preparation of Reaction Mixture:

-

Dilute the Probe to a final concentration of 1 mM in the reaction buffer. Ensure the final organic solvent content (DMSO) is 10–20% to maintain solubility of the benzophenone core.

-

Add the Biotin-PEG-oxyamine at a 5-fold molar excess (5 mM) relative to the probe. The excess drives the equilibrium forward.

-

-

Catalysis Initiation:

-

Add Aniline to a final concentration of 100 mM .

-

Mechanistic Insight: Aniline forms a transient, highly reactive Schiff base with the ketone, which then undergoes rapid transimination with the alkoxyamine to form the stable oxime.

-

-

Incubation:

-

Incubate at 25°C for 4–16 hours in the dark.

-

Caution: Although benzophenone is stable in ambient light, minimize UV exposure to prevent premature activation.

-

-

Purification:

-

HPLC: Purify the conjugate using a C18 Reverse-Phase column.

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA). The oxime conjugate will elute earlier than the hydrophobic parent probe but later than the hydrophilic tag.

-

-

Validation:

-

Verify by LC-MS. Expect a mass shift corresponding to the tag minus water (

).

-

Protocol B: Hydrazone Ligation (Alternative)

Target Application: Acid-cleavable linker strategies.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve Probe (1 mM) and Biotin-Hydrazide (5 mM) in 100 mM Sodium Acetate buffer (pH 5.0).

-

Include 10% DMSO for solubility.

-

-

Incubation:

-

Incubate at 37°C for 12–24 hours .

-

Note: Acetophenones are sterically hindered; higher temperature improves conversion compared to aldehydes.

-

-

Stabilization (Optional but Recommended):

-

If a permanent bond is desired from this route, add Sodium Cyanoborohydride (NaCNBH3) (10 mM) to reduce the hydrazone to a stable hydrazine. Warning: This generates a new chiral center and modifies the chemical structure significantly.

-

Application Workflow: Photo-Affinity Labeling

The following diagram illustrates the complete workflow from conjugation to target identification.

Figure 1: Workflow for synthesizing the probe conjugate and utilizing it for photo-affinity labeling of target proteins.

Quality Control & Troubleshooting

QC Parameters

-

LC-MS Purity: >95%. The presence of unreacted ketone (Probe) can compete for the protein binding site, reducing signal.

-

UV-Vis Spectrum: Ensure the benzophenone characteristic absorption (

nm) is preserved and not photobleached during synthesis.

Common Issues

-

Low Yield:

-